9,10-Anthracenedione, 1-amino-2-((6-((2-aminobenzoyl)oxy)hexyl)oxy)-4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1-amino-2-((6-((2-aminobenzoyl)oxy)hexyl)oxy)-4-hydroxy- is a complex organic compound belonging to the anthracenedione family. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, characterized by the presence of amino, hydroxy, and benzoyloxy groups, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-2-((6-((2-aminobenzoyl)oxy)hexyl)oxy)-4-hydroxy- typically involves multiple steps, starting from anthracene. The key steps include:
Oxidation of Anthracene: Anthracene is oxidized to form 9,10-anthraquinone.
Hydroxylation: The addition of hydroxy groups to the anthraquinone core.
Benzoylation: The attachment of benzoyloxy groups to the amino-substituted anthraquinone.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation and amination processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 1-amino-2-((6-((2-aminobenzoyl)oxy)hexyl)oxy)-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinone structure, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products
The major products formed from these reactions include various substituted anthracenediones, which can have different functional groups and properties.
Scientific Research Applications
9,10-Anthracenedione, 1-amino-2-((6-((2-aminobenzoyl)oxy)hexyl)oxy)-4-hydroxy- has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of dyes and pigments.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including antiviral and immunomodulatory effects.
Industry: Utilized in the production of colorants and as an analytical reagent for metal ion detection.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1-amino-2-((6-((2-aminobenzoyl)oxy)hexyl)oxy)-4-hydroxy- involves its interaction with cellular targets and pathways:
Molecular Targets: The compound can interact with DNA, enzymes, and cellular membranes.
Pathways Involved: It may inhibit specific enzymes, induce oxidative stress, and modulate signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-methyl-9,10-anthracenedione: Known for its use in dye synthesis.
1,4-Diamino-9,10-anthracenedione: Investigated for its anticancer properties.
1-Hydroxy-9,10-anthracenedione: Used as an intermediate in organic synthesis.
Uniqueness
9,10-Anthracenedione, 1-amino-2-((6-((2-aminobenzoyl)oxy)hexyl)oxy)-4-hydroxy- stands out due to its unique combination of functional groups, which impart distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various research fields.
Properties
CAS No. |
32873-14-6 |
---|---|
Molecular Formula |
C27H26N2O6 |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
6-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyhexyl 2-aminobenzoate |
InChI |
InChI=1S/C27H26N2O6/c28-19-12-6-5-11-18(19)27(33)35-14-8-2-1-7-13-34-21-15-20(30)22-23(24(21)29)26(32)17-10-4-3-9-16(17)25(22)31/h3-6,9-12,15,30H,1-2,7-8,13-14,28-29H2 |
InChI Key |
LNGCJIMMQCMQFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCCCCCOC(=O)C4=CC=CC=C4N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.